molecular formula C37H42O12 B590906 Sarcandrolide D CAS No. 1207185-03-2

Sarcandrolide D

Cat. No.: B590906
CAS No.: 1207185-03-2
M. Wt: 678.731
InChI Key: FYTGVSJFROTUKO-FFTXOPGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcandrolide D is a member of the lindenane sesquiterpenoid family, which are complex natural products primarily isolated from plants of the Chloranthaceae family. These compounds are known for their intricate molecular structures and significant biological activities. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sarcandrolide D involves a series of intricate steps, often starting from simpler sesquiterpenoid precursors. A key step in the synthesis is the Diels-Alder cycloaddition reaction, which forms the core structure of the compound. The reaction typically involves a dienophile and a diene generated in situ. For instance, the Diels-Alder reaction of a dienophile with an in situ generated diene can yield the desired diastereomer in high yield .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to the complexity of its synthesis and the specificity of the conditions required

Chemical Reactions Analysis

Types of Reactions: Sarcandrolide D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with singlet oxygen can lead to the formation of specific oxidized derivatives of this compound .

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable subject for studies on synthetic methodologies and reaction mechanisms.

    Biology: Sarcandrolide D has shown potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: The compound’s therapeutic potential is being explored, particularly in the context of its ability to modulate specific biological pathways.

    Industry: While industrial applications are still in the exploratory phase, the compound’s unique properties could lead to its use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of Sarcandrolide D involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate AMP-activated protein kinase, leading to increased phosphorylation of acetyl-CoA carboxylase in HepG2 cells. This activity is associated with the compound’s ability to repress the growth of human liver cancer cells . The detailed molecular pathways involved in these effects are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.

Comparison with Similar Compounds

  • Sarcandrolide J
  • Shizukaol D
  • Chlorahololide A
  • Chlorahololide C
  • Spicachlorantin J

Comparison: Sarcandrolide D shares structural similarities with other lindenane sesquiterpenoids, such as Sarcandrolide J and Shizukaol D. each compound has unique functional groups and stereochemistry that contribute to its distinct biological activities. For example, while both this compound and Shizukaol D can activate AMP-activated protein kinase, their effects on different cell types and pathways may vary . This uniqueness makes this compound a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-5-(acetyloxymethyl)-9,16,21,22-tetrahydroxy-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42O12/c1-7-14(2)28(39)47-13-35(44)22-8-19(22)32(5)23(35)10-18-17(12-46-16(4)38)30(41)48-36(18)24(32)11-34(43)21-9-20(21)33(6)27(34)26(36)25-15(3)29(40)49-37(25,45)31(33)42/h7,19-24,31,42-45H,8-13H2,1-6H3/b14-7+/t19-,20-,21+,22+,23-,24+,31-,32+,33+,34+,35+,36+,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTGVSJFROTUKO-FFTXOPGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)COC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)COC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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